molecular formula C17H25NO4 B12998153 tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Cat. No.: B12998153
M. Wt: 307.4 g/mol
InChI Key: NCIQWJFYSQFLTE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a dimethylpropanoate backbone, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid or amine with a benzyloxycarbonyl (Cbz) group, followed by esterification with tert-butyl alcohol. One common method includes the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
  • tert-Butyl N-(benzyloxycarbonyl)glycinate
  • tert-Butyl N-(benzyloxycarbonyl)alaninate

Uniqueness

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is unique due to its dimethylpropanoate backbone, which provides steric hindrance and influences the reactivity of the compound. This structural feature distinguishes it from other similar compounds and makes it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-14(19)17(4,5)12-18-15(20)21-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H,18,20)

InChI Key

NCIQWJFYSQFLTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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